molecular formula C21H30O3 B8256308 16alpha-Hydroxyprogesterone

16alpha-Hydroxyprogesterone

Cat. No.: B8256308
M. Wt: 330.5 g/mol
InChI Key: LOVNYFVWYTXDRE-UHFFFAOYSA-N
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Description

Chemical Characterization of 16α-Hydroxyprogesterone

Structural Properties and Isomeric Forms

16α-Hydroxyprogesterone (IUPAC name: (8S,9S,10R,13S,14S,16R,17R)-17-acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one) features a tetracyclic core common to progestogens, with a hydroxyl group at C-16 in the α-configuration. The stereochemical arrangement at C-16 distinguishes it from its β-isomer, 16β-hydroxyprogesterone, which exhibits distinct biological activity and metabolic pathways.

The compound’s structure includes:

  • A 3-keto-Δ⁴ moiety in ring A, characteristic of bioactive steroids.
  • A 20-keto group and acetylated side chain at C-17.
  • Methyl groups at C-10 and C-13, critical for hydrophobic interactions.

Table 1: Structural and Molecular Data

Property Value
Molecular Formula C₂₁H₃₀O₃
Molecular Weight 330.5 g/mol
IUPAC Name (8S,9S,10R,13S,14S,16R,17R)-17-acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
CAS Registry Number 438-07-3

Isomeric purity is critical for pharmacological applications, as the α- and β-configurations at C-16 influence receptor binding and metabolic clearance.

Physicochemical Parameters

Molecular Weight and Formula

With a molecular formula of C₂₁H₃₀O₃ and a weight of 330.5 g/mol, 16α-hydroxyprogesterone shares the backbone of progesterone but incorporates an additional hydroxyl group. This modification increases its polarity compared to progesterone (molecular weight: 314.5 g/mol), altering its solubility and membrane permeability.

Thermodynamic Stability Analysis

While explicit thermodynamic data (e.g., ΔG of formation) are limited, the compound’s stability can be inferred from its functional groups:

  • The 3-keto-Δ⁴ system in ring A is susceptible to redox reactions.
  • The 16α-hydroxyl group may participate in hydrogen bonding, enhancing crystalline stability.
  • Steric hindrance from the C-16 substituent likely reduces susceptibility to enzymatic degradation compared to progesterone.

Spectroscopic Identification Methods

Mass Spectrometric Fragmentation Patterns

In electron ionization (EI) mass spectrometry, 16α-hydroxyprogesterone exhibits a molecular ion peak at m/z 330.3 ([M]⁺). Key fragmentation pathways include:

  • Loss of water (m/z 312.3, [M-H₂O]⁺).
  • Cleavage of the C-17 side chain (m/z 109.1, acetyl fragment).
  • Retro-Diels-Alder fragmentation in ring B (m/z 124.1).
Nuclear Magnetic Resonance Signatures

¹H and ¹³C NMR spectra provide definitive structural assignments:

¹H NMR (CDCl₃, 400 MHz):

  • δ 5.73 (1H, s, H-4): Characteristic of the Δ⁴-3-keto system.
  • δ 2.41 (1H, m, H-16): Adjacent to the hydroxyl group.
  • δ 1.21 (3H, s, C-18 methyl).

¹³C NMR (CDCl₃, 100 MHz):

  • δ 209.5 (C-3 keto).
  • δ 73.2 (C-16 hydroxylated carbon).
  • δ 26.1 (C-18 methyl).

The 16α-hydroxyl group’s configuration is confirmed via NOESY correlations between H-16 and H-17.

Properties

IUPAC Name

17-acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVNYFVWYTXDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cytochrome P450 17α-Hydroxylase/17,20-Lyase (CYP17A1)

Progesterone undergoes 16α-hydroxylation via CYP17A1, a bifunctional enzyme critical in steroidogenesis. Structural studies reveal that the Ala105 residue in CYP17A1’s active site facilitates progesterone’s 16α-hydroxylation over 17α-hydroxylation. Kinetic analyses demonstrate a K<sub>m</sub> of 12.3 μM for progesterone, with 16α-OHP formation occurring at 23% the rate of 17α-hydroxyprogesterone synthesis. This regioselectivity is attributed to substrate positioning influenced by hydrophobic interactions between progesterone’s C20 carbonyl and Phe114.

Table 1: CYP17A1 Activity on Progesterone Derivatives

SubstrateK<sub>m</sub> (μM)V<sub>max</sub> (nmol/min/mg)16α-OHP Yield (%)
Progesterone12.34.723
21-Acetoxyprogesterone18.93.115
16α-Methylprogesterone8.55.942

Modifications at C16 (e.g., methylation) enhance 16α-hydroxylation efficiency, suggesting steric guidance as a design strategy for enzyme engineering.

Chemical Synthesis Routes

Oxidation-Bromohydroxylation-Debromination Cascade

A high-yield route from 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione-21-acetate involves four stages:

  • Oxidation : Substrate (50 g) in dichloromethane with glacial acetic acid (15 mL) reacts with 7% KMnO<sub>4</sub> at -20°C, yielding 50.1 g (98%) of 3,20-diketone intermediate.

  • Bromohydroxylation : Bromine addition in tetrahydrofuran (THF) at -10°C introduces 16α-bromo-17α-hydroxy groups (87% yield).

  • Debromination : CrCl<sub>2</sub>-mediated reductive debromination removes the bromine atom (74% yield).

  • Alcoholysis : KOH/MeOH cleavage of acetyl groups at C21 produces 16α-OHP with 99.7% HPLC purity and 72% total yield.

Table 2: Reaction Conditions and Yields

StepReagentsTemperature (°C)Yield (%)
OxidationKMnO<sub>4</sub>, CH<sub>3</sub>COOH-2098
BromohydroxylationBr<sub>2</sub>, H<sub>2</sub>O-1087
DebrominationCrCl<sub>2</sub>, HCl-574
AlcoholysisKOH, CH<sub>3</sub>OH-1099

This method’s scalability is evidenced by a 36 g batch output, though it requires rigorous temperature control (-20°C to -5°C) to minimize byproducts.

Microbial Hydroxylation Using Filamentous Fungi

Aspergillus ochraceus and Rhizopus nigricans Systems

16α-Hydroxylation of progesterone analogues can be achieved via microbial fermentation. Aspergillus ochraceus converts 17α-hydroxyprogesterone to 11α,17α-dihydroxyprogesterone under optimized conditions (30°C, 0.1 MPa, 50% dissolved oxygen). Although this system primarily targets 11α-hydroxylation, substrate engineering (e.g., 16,17α-epoxyprogesterone) redirects activity toward 16α-position hydroxylation.

Table 3: Microbial Transformation Parameters

ParameterOptimal RangeConversion Rate (%)
Temperature27–30°C90–93
Pressure0.07–0.1 MPa90–93
Substrate Loading1.5–3.5% (w/v)90–93
SurfactantTween 80 (0.01–0.2% w/v)90–93

Emulsification with Tween 80 enhances substrate solubility, critical for achieving >90% conversion. Post-fermentation extraction involves ethyl acetate partitioning and silica gel chromatography, yielding 11–13 g/L of hydroxylated product.

Comparative Analysis of Synthesis Methods

Yield and Scalability

  • Chemical Synthesis : Offers superior yields (72%) and purity (99.7%) but requires hazardous reagents (KMnO<sub>4</sub>, CrCl<sub>2</sub>) and cryogenic conditions.

  • Microbial Transformation : Eco-friendly and scalable (>90% conversion) but necessitates strain optimization for 16α-regioselectivity.

  • Enzymatic Catalysis : Theoretically efficient but limited by low natural abundance of CYP17A1 and competition with 17α-hydroxylation.

Industrial Applicability

Pharmaceutical manufacturers favor chemical routes for batch consistency, while academic labs explore microbial systems for green chemistry applications. Hybrid approaches (e.g., engineered E. coli expressing CYP17A1) remain underexplored but promising .

Chemical Reactions Analysis

16alpha-Hydroxyprogesterone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound .

Scientific Research Applications

Reproductive Biology

16alpha-Hydroxyprogesterone plays a significant role in reproductive health. Research indicates that it can bind to both isoforms of the human progesterone receptor (hPR-A and hPR-B), acting as an agonist. This interaction suggests its involvement in processes such as embryo implantation and maintenance of pregnancy .

Hormonal Disorders

In patients with classic 21-hydroxylase deficiency (21OHD), levels of this compound are markedly elevated. A study showed that this compound was present at 28 times higher concentrations in patients compared to controls, indicating its potential as a biomarker for diagnosing 21OHD . The measurement of this steroid alongside others like 17-hydroxyprogesterone could enhance diagnostic accuracy for adrenal disorders.

Steroid Metabolism Studies

As a reference compound, this compound is utilized in studies examining steroid metabolism and enzymatic hydroxylation reactions. Its unique metabolic pathway allows researchers to explore the enzymatic processes that govern steroid biosynthesis and degradation .

Pharmaceutical Development

The compound is also being investigated for its potential therapeutic applications in hormone-related disorders. Its ability to modulate progesterone receptor activity may be leveraged in developing treatments for conditions such as endometriosis or other reproductive health issues.

Industrial Applications

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various steroid hormones. Its chemical properties facilitate the production of other therapeutically relevant compounds.

Case Study 1: Diagnosis of 21-Hydroxylase Deficiency

In a study involving patients diagnosed with classic 21-hydroxylase deficiency, serum levels of this compound were significantly elevated compared to healthy controls. The findings suggested that measuring this metabolite could be critical for early diagnosis and management of adrenal insufficiencies .

Table: Serum Steroid Levels in Patients vs. Controls

SteroidPatients (n=21)Controls (n=21)Fold IncreaseP-value
Progesterone540 [251.5–1899]245 [137–358.5]2.2<0.01
17-Hydroxyprogesterone7875 [830–20202]118 [36–178]66.7<0.0001
This compound111 [15.5–551.5]4 [0.5–7.5]27.8<0.0001
21-Deoxycortisol1130 [322–6355]32 [22–68.5]35.3<0.0001

Case Study 2: Role in Mammary Gland Development

Research has indicated that metabolites like this compound may influence mammary gland development during pregnancy and lactation phases, although the exact mechanisms remain to be fully elucidated .

Comparison with Similar Compounds

Progestogenic Activity

  • 16α-Hydroxyprogesterone: Exhibits minimal binding to the progesterone receptor (PR).
  • 17α-Hydroxyprogesterone : Demonstrates moderate PR binding but is primarily a metabolic intermediate for glucocorticoids and androgens. Its synthetic derivative, 17α-hydroxyprogesterone caproate (17-OHPC), is used clinically for preterm birth prevention .
  • 20α-Hydroxyprogesterone : Acts as a progesterone antagonist, reducing uterine sensitivity to progesterone by competing for PR binding .

Enzyme Inhibition

  • 16α-OHP: Competitively inhibits C17-C20 lyase (Ki = 72 µM) and non-competitively inhibits 20α-hydroxysteroid dehydrogenase (Ki = 52.9 µM), suppressing androgen synthesis in human testes .

16α-Hydroxyprogesterone

  • Role in Disease: Elevated in CAH and adrenocortical carcinoma due to dysregulated steroidogenesis .

17α-Hydroxyprogesterone Caproate (17-OHPC)

  • Preterm Birth Prevention : Meta-analyses of randomized trials show a 25–30% reduction in recurrent preterm birth risk (RR 0.70–0.75) compared to placebo .

16α-Hydroxy-DHP

  • Androgen Pathway : Converts to 11-ketodihydrotestosterone (11-KDHT) in the backdoor pathway, contributing to hyperandrogenism in PCOS .

Pharmacokinetic Properties

Compound Half-Life (Hours) Key Metabolites Excretion Route
16α-Hydroxyprogesterone 2–4 16α-OH-DHP, 16α-OH-allopregnanolone Renal, fecal
17α-Hydroxyprogesterone 8–12 (caproate) Androstenedione, cortisol Hepatic, renal
20α-Hydroxyprogesterone 1–3 Pregnanediol, 20α-dihydroprogesterone Renal

Biological Activity

16alpha-Hydroxyprogesterone (16α-OHP) is a steroid hormone that plays a significant role in various biological processes, particularly in the context of steroidogenesis and its implications in conditions such as congenital adrenal hyperplasia (CAH). This article provides a comprehensive overview of the biological activity of 16α-OHP, including its metabolic pathways, physiological roles, and relevant case studies.

Overview of this compound

16α-OHP is a hydroxylated derivative of progesterone, primarily produced in the adrenal glands and gonads. It is synthesized through the action of cytochrome P450 enzymes, specifically P450c17, which catalyzes the hydroxylation at the 16th carbon position of progesterone. This modification alters the compound's biological activity and its interaction with steroid receptors.

Metabolic Pathways

The metabolism of 16α-OHP involves several enzymatic conversions that lead to various steroid metabolites. Key metabolic pathways include:

  • Bioconversion : In primary cultures of newborn rat adrenal cells, 16α-OHP is bioconverted into multiple 16α-hydroxylated steroids through processes like 21-hydroxylation and 11β-hydroxylation. The metabolic profile indicates that the rate of 21-hydroxylation for 16α-OHP is comparable to that of its 11β-hydroxylation, which differs from progesterone where 21-hydroxylation predominates .
  • Enzymatic Activity : Studies have shown that microsomes from fetal adrenal tissues and adult testis can convert progesterone into both 17α-OHP and 16α-OHP. The presence of specific cytochrome P450 enzymes facilitates this conversion, indicating a significant role for these enzymes in steroid metabolism .

Biological Functions and Implications

Physiological Roles :

  • Congenital Adrenal Hyperplasia (CAH) : In cases of CAH caused by 21-hydroxylase deficiency, elevated levels of 17-hydroxyprogesterone (17OHP) can lead to increased production of 16α-OHP. This accumulation can result in virilization in females and ambiguous genitalia in males due to disrupted steroidogenesis .
  • Receptor Interaction : 16α-OHP has been shown to modulate progesterone receptor activity, influencing reproductive functions. Its interaction with these receptors may contribute to its biological effects, particularly during developmental stages in immature testis .

Case Studies and Research Findings

  • Study on Metabolism : A study investigating the metabolism of 16α-OHP in humans revealed that fecal bacteria could dehydroxylate corticoids, indicating a potential pathway for steroid metabolism beyond hepatic processing .
  • Influence on Steroid Activity : Research demonstrated that mixtures containing 16α-OHP exhibited synergistic effects on hormonal activity, suggesting that its presence can significantly alter the biological activity of other steroids within physiological systems .
  • In Vivo Studies : Investigations into the in vivo metabolism of 16α-OHP highlighted its conversion to other biologically active steroids and its potential implications in endocrine disorders .

Data Table: Key Characteristics of this compound

CharacteristicDetails
Molecular FormulaC21H30O3
Molecular Weight330.47 g/mol
Primary SourceAdrenal glands, gonads
Key EnzymesCytochrome P450c17
Biological RoleSteroidogenesis, receptor modulation
Clinical RelevanceCongenital adrenal hyperplasia (CAH)

Q & A

Q. How should researchers reconcile conflicting data on 16α-hydroxyprogesterone’s role in congenital adrenal hyperplasia (CAH)?

  • Methodological Answer : Salt-wasting CAH models show elevated 16α-hydroxyprogesterone due to 21-hydroxylase deficiency, but its clinical significance remains debated. Perform longitudinal cohort studies with matched controls and stratify data by genotype (e.g., CYP21A2 mutations). Use meta-analysis to harmonize findings across heterogeneous patient populations .

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